molecular formula C19H23F4N3O4 B12423748 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea

Cat. No.: B12423748
M. Wt: 433.4 g/mol
InChI Key: VZWISUYRLCJYFG-UHFFFAOYSA-N
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Description

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups

Preparation Methods

The synthesis of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluorinated phenyl derivative, followed by the introduction of the trifluoromethoxy group. The piperidinyl and oxane-carbonyl groups are then incorporated through a series of reactions involving amide bond formation and cyclization. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea can be compared with similar compounds such as:

Properties

Molecular Formula

C19H23F4N3O4

Molecular Weight

433.4 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea

InChI

InChI=1S/C19H23F4N3O4/c20-15-11-14(1-2-16(15)30-19(21,22)23)25-18(28)24-13-3-7-26(8-4-13)17(27)12-5-9-29-10-6-12/h1-2,11-13H,3-10H2,(H2,24,25,28)

InChI Key

VZWISUYRLCJYFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F)C(=O)C3CCOCC3

Origin of Product

United States

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